Methylcyclohexyldichlorosilane
Description
Overview of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemical research and industry. wikipedia.orgzmsilane.com Their versatility has led to their use in a vast range of applications, including the production of silicones, which are used as sealants, adhesives, and coatings. wikipedia.orgelsevier.com In materials science, they are integral to the development of advanced materials with tailored properties, such as water-resistant coatings and specialty polymers. iust.ac.ir
The unique properties of organosilicon compounds, such as thermal stability, chemical inertness, and flexibility, make them indispensable in various sectors, including electronics, pharmaceuticals, and agriculture. iust.ac.ir In the pharmaceutical industry, for instance, the incorporation of silicon into drug candidates can enhance metabolic stability and bioavailability. The ability of silicon to form stable bonds with multiple elements, including carbon, oxygen, and nitrogen, allows for the synthesis of a diverse range of structures like silanes, siloxanes, and silsesquioxanes. iust.ac.ir
The field has seen significant growth since the pioneering work of Frederic Kipping in the early 20th century and the commercial production boom during World War II. wikipedia.orgresearchgate.net Today, research continues to expand into new areas like nanotechnology and medicinal chemistry, driven by the unique characteristics of the silicon-carbon bond. elsevier.com
Significance of Dichlorosilanes in Organosilicon Synthesis
Dichlorosilanes, which are organosilicon compounds containing two chlorine atoms attached to a silicon atom, are of particular importance in organosilicon synthesis. acs.org They are primary precursors for the production of linear and cyclic silicone polymers. wikipedia.org The hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, leads to the formation of siloxane (Si-O) chains, which are the backbones of silicones. wikipedia.org
The direct synthesis of methylchlorosilanes, often referred to as the Müller-Rochow process, is a key industrial method for producing these vital monomers. wikipedia.orgresearchgate.net This process typically involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. wikipedia.org The resulting mixture includes various methylchlorosilanes, with dimethyldichlorosilane being a major and highly sought-after product due to its role in producing polydimethylsiloxane (B3030410). wikipedia.orgresearchgate.net
The reactivity of the Si-Cl bonds in dichlorosilanes allows for a variety of chemical transformations. For example, they react with alcohols to form alkoxysilanes and can be used in ring-closure reactions to produce organocyclosiloxanes. tandfonline.com This versatility makes dichlorosilanes essential building blocks for creating a wide range of organosilicon materials with specific functionalities.
Research Trajectories of Methylcyclohexyldichlorosilane within Organosilane Science
This compound (CH₃(C₆H₁₁)SiCl₂) is an organochlorosilane that has garnered interest within organosilane science due to its specific structural features. The presence of both a methyl group and a cyclohexyl group attached to the silicon atom provides a unique combination of steric bulk and hydrophobicity, influencing its reactivity and the properties of the resulting polymers.
Research involving this compound often focuses on its use in the synthesis of specialty silicone polymers and resins. Its incorporation into polymer chains can impart distinct thermal and mechanical properties, making it valuable for developing advanced coatings, adhesives, and sealants.
One notable synthesis route for this compound involves the hydrosilylation of cyclohexene (B86901) with methyldichlorosilane (B44661), often catalyzed by platinum-based catalysts like chloroplatinic acid. google.comsci-hub.se Research has explored optimizing these catalytic processes to achieve high yields. google.com
The hydrolysis of this compound leads to the formation of methylcyclohexylsiloxanes, which can be further polymerized. sci-hub.se The properties of these resulting materials are a subject of ongoing investigation, particularly in the context of creating materials with enhanced durability and specific surface characteristics.
Compound Information Table
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | dichloro-cyclohexyl-methylsilane | C₇H₁₄Cl₂Si |
| Dimethyldichlorosilane | Dichlorodimethylsilane | C₂H₆Cl₂Si |
| Tetrachlorosilane | Silicon tetrachloride | SiCl₄ |
| Methyltrichlorosilane (B1216827) | Trichloro(methyl)silane | CH₃Cl₃Si |
| Trimethylsilyl chloride | Chloro(trimethyl)silane | C₃H₉ClSi |
| Methyldichlorosilane | Dichloro(methyl)silane | CH₃H₂Cl₂Si |
| Cyclohexyldimethoxymethylsilane | Cyclohexyl(dimethoxy)methylsilane | C₉H₂₀O₂Si |
| Polydimethylsiloxane | Not applicable (polymer) | (C₂H₆OSi)n |
| Phenyltrichlorosilane | Trichloro(phenyl)silane | C₆H₅Cl₃Si |
| Diphenyldichlorosilane | Dichloro(diphenyl)silane | C₁₂H₁₀Cl₂Si |
| Triethylsilane | Triethylsilane | C₆H₁₆Si |
| Hexamethylcyclotrisiloxane | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane | C₆H₁₈O₃Si₃ |
Structure
3D Structure
Properties
IUPAC Name |
dichloro-cyclohexyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHCACQLHNZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-85-1 | |
| Record name | Cyclohexane, (dichloromethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70971157 | |
| Record name | Dichloro(cyclohexyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-42-7 | |
| Record name | (Dichloromethylsilyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, (dichloromethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dichloro(cyclohexyl)methylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorocyclohexylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.506 | |
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Synthetic Methodologies for Methylcyclohexyldichlorosilane
Hydrosilylation Reactions in the Synthesis of Organochlorosilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone for the formation of organosilicon compounds. wikipedia.org This process is particularly crucial for the industrial production of compounds like methylcyclohexyldichlorosilane. The reaction typically involves the addition of methyldichlorosilane (B44661) to cyclohexene (B86901). google.com
Catalytic Systems for the Addition of Silicon Hydrides to Olefinic Substrates
A diverse array of catalytic systems has been developed to facilitate the hydrosilylation of olefins. While platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have historically dominated the industrial landscape due to their high activity and selectivity, the high cost and environmental concerns associated with platinum have spurred research into alternatives. mdpi.comresearchgate.net
Catalysts based on other Group VIII metals, including rhodium, iridium, and ruthenium, have also demonstrated effectiveness. researchgate.net More recently, significant efforts have been directed towards developing catalysts from more abundant and cost-effective metals like nickel, cobalt, and iron. mdpi.comrsc.org For instance, nickel pincer complexes and cobalt-terpyridine complexes have shown promise in catalyzing hydrosilylation reactions. mdpi.comrsc.org Non-metal catalysts, such as those based on boranes and cationic aluminum complexes, have also emerged as viable options. mdpi.comresearchgate.netrsc.org
The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For example, in the hydrosilylation of cyclohexene with methyldichlorosilane, chloroplatinic acid has been shown to be an extremely active catalyst. sci-hub.se
| Catalyst Type | Examples | Key Characteristics |
| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity, widely used in industry. mdpi.comresearchgate.net |
| Other Noble Metals | Rhodium, Iridium, Ruthenium complexes | Effective catalysts for hydrosilylation. researchgate.net |
| Base Metals | Nickel, Cobalt, Iron complexes | Cost-effective and sustainable alternatives to platinum. mdpi.comrsc.org |
| Main Group Elements | Boranes, Cationic Aluminum Complexes | Metal-free catalytic systems. mdpi.comresearchgate.netrsc.org |
Optimization of Reaction Conditions for Cyclohexene Hydrosilylation
The efficiency of cyclohexene hydrosilylation to produce this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, catalyst concentration, reactant molar ratio, and the presence of oxygen or other additives.
Experiments have shown that for the hydrosilylation of cyclohexene with methyldichlorosilane using a platinum catalyst, the reaction can be initiated at temperatures ranging from 20°C to 180°C. googleapis.com One specific study utilized a 1:1 molar premix of cyclohexene and methyldichlorosilane, with the reaction proceeding at the gentle reflux temperature of 53°C. google.comgoogleapis.com
The concentration of the catalyst is another critical factor. For instance, chloroplatinic acid has been effectively used at concentrations as low as 100 ppm. googleapis.comgoogleapis.com Interestingly, the presence of controlled amounts of oxygen has been found to be crucial for maximizing the reaction rate. google.comgoogleapis.comgoogleapis.com Purging the reaction mixture with argon resulted in only a 2% conversion, whereas the introduction of air led to complete conversion. googleapis.com This suggests that oxygen plays a role in the catalytic cycle, and its optimal concentration is vital for achieving high yields. google.comgoogleapis.com
| Parameter | Optimized Condition/Observation | Source |
| Reactants | 1:1 molar ratio of cyclohexene and methyldichlorosilane | google.com |
| Catalyst | Chloroplatinic acid (100 ppm) | googleapis.comgoogleapis.com |
| Temperature | 53°C (gentle reflux) | googleapis.com |
| Atmosphere | Presence of a controlled amount of oxygen is necessary for optimal rate. | google.comgoogleapis.comgoogleapis.com |
Mechanistic Pathways of Catalytic Hydrosilylation in this compound Synthesis
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com This mechanism involves the following key steps:
Oxidative addition of the Si-H bond of methyldichlorosilane to the platinum catalyst.
Coordination of the cyclohexene molecule to the platinum center.
Insertion of the cyclohexene into the Pt-H bond (or less commonly, the Pt-Si bond).
Reductive elimination of the final product, this compound, regenerating the active catalyst.
Variations of this mechanism exist, and in some cases, the reaction may proceed via insertion of the alkene into the metal-silyl bond. wikipedia.org For catalysts based on other metals, such as nickel, alternative mechanistic pathways have been proposed, which may not follow the traditional Chalk-Harrod cycle. chimia.chprinceton.edu Some research suggests that for certain nickel catalysts, the active species may actually be nickel nanoparticles formed in situ. chimia.ch The specific mechanistic pathway is highly dependent on the chosen catalytic system. pageplace.de
Alternative Synthetic Routes to this compound
While hydrosilylation is a dominant method, alternative synthetic strategies are also available for the preparation of this compound.
Direct Synthesis Approaches
A direct synthesis approach involves the reaction of elemental silicon with appropriate precursors. However, for a substituted silane (B1218182) like this compound, this is less common. A more direct, one-step synthesis has been reported for related cyclohexyl methyl silane derivatives, which could potentially be adapted. This method involves the reaction of methyltrimethoxysilane (B3422404) with a cyclohexane (B81311) halide and magnesium powder in a solventless system.
Another direct approach is the Grignard reaction, which is a powerful tool for forming carbon-silicon bonds. umkc.eduorganic-chemistry.org In this method, a cyclohexylmagnesium halide (a Grignard reagent) is reacted with a methylchlorosilane. Specifically, the reaction of cyclohexylmagnesium chloride with methyltrichlorosilane (B1216827) can produce this compound through nucleophilic substitution. This reaction is typically performed under an inert atmosphere to prevent the hydrolysis of the moisture-sensitive reagents.
| Reaction | Reactants | Key Features |
| Magnesium-Mediated | Methyltrimethoxysilane, Cyclohexane halide, Magnesium | Solventless, one-step process. |
| Grignard Reaction | Cyclohexylmagnesium chloride, Methyltrichlorosilane | Forms C-Si bond via nucleophilic substitution. |
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. pharmacy180.comimperial.ac.uk While not the primary route for the synthesis of this compound, it is conceivable to prepare it from other organosilicon compounds. For instance, if a precursor such as methylcyclohexylsilane were available, it could potentially be chlorinated to yield the desired dichlorosilane (B8785471). However, specific literature detailing such a direct functional group interconversion to this compound is not prominent. The more common approach involves constructing the molecule through the formation of the silicon-cyclohexyl bond as described in the hydrosilylation and Grignard reaction sections.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of organosilicon compounds like this compound is an emerging area of focus, driven by the need to reduce environmental impact and enhance process safety. researchgate.net Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mlsu.ac.in Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and solvents, and improving energy efficiency. mlsu.ac.in In the context of this compound production, this translates to developing cleaner catalytic methods and minimizing harmful byproducts and waste streams. epa.gov
Development of Eco-Friendly Catalytic Systems
The synthesis of this compound has traditionally involved catalysts that, while effective, present environmental or safety challenges. A notable example is the use of chloroplatinic acid, which is an extremely active catalyst for the hydrosilylation of cyclohexene with methyldichlorosilane. sci-hub.se While effective, platinum-based catalysts are expensive and can be difficult to recover and recycle completely, leading to potential economic and environmental costs. The development of greener catalytic systems focuses on catalysts that are non-toxic, reusable, and derived from renewable sources where possible. researchgate.netnih.gov
Several modern approaches in catalysis align with green chemistry principles and could be applied to this compound synthesis:
Solvent-Free Catalysis : A one-step, solvent-free synthesis for related cyclohexyl methyl silane derivatives has been developed, which utilizes potassium iodide as a catalyst. This method avoids the use of volatile organic solvents, which are often hazardous and contribute to air pollution, thereby reducing environmental and safety concerns. matanginicollege.ac.in
Nanocatalysis : Nanoparticle catalysts, such as those based on titanium dioxide (TiO2), offer a sustainable alternative. nih.gov TiO2 nanoparticles are noted for being non-toxic, inexpensive, and reusable. nih.gov Their high surface area provides more active sites, leading to enhanced catalytic activity, which could potentially be harnessed for hydrosilylation reactions. nih.gov
Bio-Derived Catalysts : There is a growing trend in using catalysts derived from biomass and other natural sources. mdpi.com Materials like eggshells, corn cobs, and rice husks are being used to create alkali catalysts for various chemical transformations. mdpi.com While not yet documented for this specific silane synthesis, the exploration of catalysts derived from renewable feedstocks represents a key frontier in green chemistry. mlsu.ac.inmdpi.com Researchers have also demonstrated the use of common substances like lemon juice as a biodegradable catalyst for certain organic reactions, highlighting the potential of everyday resources. xjtlu.edu.cn
The following table compares traditional catalysts with potential eco-friendly alternatives for silane synthesis.
| Catalyst Type | Example(s) | Advantages | Disadvantages & Green Chemistry Considerations |
| Traditional Metal Catalysts | Chloroplatinic Acid, Platinum Black | High activity and effectiveness in hydrosilylation. sci-hub.se | High cost, potential for metal leaching into products, reliance on scarce resources. |
| Solvent-Free System Catalysts | Potassium Iodide | Eliminates the need for hazardous organic solvents, high conversion efficiency (~90%), suitable for industrial scale-up. | May require specific reaction conditions (e.g., inert atmosphere, controlled heating). |
| Nanocatalysts | Titanium Dioxide (TiO2) nanoparticles | Non-toxic, inexpensive, reusable, high surface area for increased activity. nih.gov | Potential for nanoparticle release into the environment needs to be managed. |
| Bio-Derived Catalysts | Catalysts from eggshells, corn cobs; Citric Acid (from lemon juice) | Derived from renewable resources, biodegradable, low cost, reduces waste. mdpi.comxjtlu.edu.cn | Catalytic activity for specific silane synthesis is largely unexplored and would require significant research. |
Reduction of Hazardous Byproducts and Waste Minimization
A primary goal of green chemistry is waste minimization, which involves reducing the amount and toxicity of waste generated from the start (source reduction) and implementing recycling. eiu.edu In the synthesis of this compound, a significant concern is the generation of hazardous byproducts.
Hazardous Byproduct Generation Many conventional preparation methods for chlorosilanes generate hydrogen chloride (HCl) as a major byproduct. For instance, the reaction of a Grignard reagent like cyclohexylmagnesium chloride with methyltrichlorosilane produces this compound but also magnesium salts that must be managed. The presence of HCl necessitates the use of specialized, acid-resistant equipment and careful handling to prevent corrosion and unwanted side reactions.
Strategies for Waste Reduction The principles of the waste hierarchy—reduce, reuse, recycle—are central to greening chemical processes. frontierwaste.com Strategies applicable to this compound synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Hydrosilylation, the addition of a Si-H bond across a double bond, is an example of a 100% atom-economical reaction, as all reactant atoms are incorporated into the desired product, producing no byproducts. sci-hub.se
Solvent-Free Synthesis : As mentioned previously, eliminating solvents is a powerful waste reduction strategy. A solventless approach developed for similar silanes reduces waste and simplifies product isolation.
Catalyst Purity and Recycling : Some synthesis routes may involve additives that can contaminate the final product or poison catalysts used in subsequent reactions. Developing clean, highly selective, and recyclable catalytic systems is crucial to prevent the generation of contaminated waste streams that require additional treatment. mlsu.ac.in
Process Design : The Waste Reduction (WAR) algorithm is a tool that allows for the evaluation of a chemical process's potential environmental impact during the design phase. epa.gov Applying such methodologies can help in redesigning the synthesis of this compound to minimize waste generation from the outset. epa.gov
The table below outlines key waste minimization strategies and their benefits.
| Strategy | Description | Benefits |
| Improving Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the final product. mlsu.ac.in | Reduces the formation of unwanted byproducts and waste. mlsu.ac.in |
| Source Reduction | Preventing waste from being created in the first place, for example, by using solvent-free methods. eiu.edu | Lowers costs for raw materials and waste disposal, reduces regulatory burdens. eiu.edu |
| Use of Recyclable Catalysts | Employing catalysts that can be easily separated from the reaction mixture and reused multiple times. nih.gov | Minimizes catalyst waste, reduces overall process cost, and conserves resources. |
| Avoiding Hazardous Byproducts | Selecting synthetic routes that do not produce corrosive or toxic substances like HCl. | Increases worker safety, reduces the need for specialized and expensive equipment, and simplifies waste management. |
By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing practices.
Reaction Mechanisms and Kinetics Involving Methylcyclohexyldichlorosilane
Hydrolysis and Condensation Pathways of Dichlorosilanes
The fundamental chemistry of methylcyclohexyldichlorosilane revolves around the hydrolysis of its silicon-chlorine bonds, followed by the condensation of the resulting silanol (B1196071) groups. This two-step process is the cornerstone of converting chlorosilane monomers into stable siloxane (silicone) polymers and networks.
C₆H₁₁(CH₃)SiCl₂ + 2H₂O → C₆H₁₁(CH₃)Si(OH)₂ + 2HCl
This reaction produces the key intermediate, methylcyclohexylsilanediol, and hydrochloric acid as a byproduct. wikipedia.org The formation of this silanediol (B1258837) is a critical prerequisite for the subsequent condensation and polymerization steps. wikipedia.orgnih.gov Silanols are generally invoked as intermediates in the conversion of silyl (B83357) halides to siloxanes. wikipedia.org The reaction is typically very fast, and controlling its rate is a key challenge in synthesizing well-defined silicone structures.
Following hydrolysis, the newly formed methylcyclohexylsilanediol intermediates are highly reactive and undergo condensation reactions to form stable silicon-oxygen-silicon (siloxane) bonds. wikipedia.org This process can occur between two silanol groups, eliminating a molecule of water:
n C₆H₁₁(CH₃)Si(OH)₂ → [-Si(CH₃)(C₆H₁₁)-O-]ₙ + n H₂O
The kinetics of this polymerization are complex and depend on numerous factors, including the concentration of silanol groups, temperature, and the presence of catalysts. nih.gov The condensation of difunctional silanediols, such as methylcyclohexylsilanediol, can lead to the formation of either linear polymer chains or cyclic oligomers. The bulky nature of the cyclohexyl group compared to a simple methyl group introduces significant steric hindrance around the silicon center. This steric bulk is expected to decrease the rate of condensation compared to less hindered dichlorosilanes like dimethyldichlorosilane. While specific kinetic data for this compound is not extensively documented in public literature, studies on analogous systems show that condensation is often the rate-limiting step in polymer formation. afinitica.com The process can lead to a distribution of molecular weights and may include the formation of small cyclic species like trimers and tetramers, especially under certain reaction conditions. google.com
The rates of both hydrolysis and condensation are highly sensitive to several reaction parameters. The pH of the reaction medium is one of the most critical factors, as both reactions can be catalyzed by acid or base. unm.edu
pH: In acidic media (pH < 7), the hydrolysis reaction is accelerated. unm.edu The mechanism involves the protonation of the chloro or alkoxy group, making it a better leaving group. Acid catalysis tends to favor the formation of longer, more linear polymer chains because the hydrolysis rate can be faster than the condensation rate. nih.gov In basic media (pH > 7), the condensation reaction rate is significantly increased. researchgate.net The mechanism involves the attack of a deprotonated silanolate anion (Si-O⁻) on a neutral silanol. Base catalysis generally leads to more highly branched or colloidal particle structures. unm.edunih.gov The minimum reaction rate for both hydrolysis and condensation is typically observed near neutral pH. afinitica.com
Water/Silane (B1218182) Ratio: The stoichiometric amount of water influences the extent of hydrolysis. An excess of water ensures complete hydrolysis of the chlorosilane groups to silanols before significant condensation occurs. uni-saarland.de Under-stoichiometric water addition can lead to the formation of oligomers that still contain unhydrolyzed chloro groups.
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, in accordance with the Arrhenius equation. However, the relative increase in rates can affect the final polymer structure.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction homogeneity and rates. nih.gov Often, a co-solvent like an alcohol is used to create a single-phase system from the immiscible organosilane and water.
The following table summarizes the general influence of these parameters on the hydrolysis and condensation of dichlorosilanes.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure Tendency |
| Low pH (Acidic) | Increases | Increases (slower than hydrolysis) | Linear, weakly branched polymers unm.edunih.gov |
| Neutral pH (~7) | Minimum Rate | Minimum Rate | Slow reaction, stable silanols afinitica.com |
| High pH (Basic) | Increases | Strongly Increases | Highly branched, colloidal/gel networks unm.edunih.gov |
| High Water Ratio | Increases | Increases | Promotes complete reaction to siloxanes uni-saarland.de |
| High Temperature | Increases | Increases | Faster overall reaction, may reduce selectivity |
Cross-linking Reactions Mediated by this compound
While this compound is a difunctional monomer and primarily forms linear polymers or cyclics on its own, it plays a crucial role as a component in cross-linked systems. It can be used to modify the properties of three-dimensional silicone networks.
To form a three-dimensional (3D) covalent network, monomers with a functionality greater than two are required. specialchem.com this compound can participate in the formation of such networks through co-condensation with trifunctional or tetrafunctional silanes, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃) or tetraethoxysilane (Si(OC₂H₅)₄).
In this mechanism, the trifunctional silane acts as a branch point or cross-linking node. The this compound acts as a linear linker or chain extender between these nodes. The process involves the hydrolysis of all chlorosilane monomers to their respective silanols, followed by a complex co-condensation process where Si-O-Si bonds form between the different types of monomer units. nih.govresearchgate.net The resulting structure is a 3D network where the distance between cross-links and the network's flexibility are influenced by the ratio of difunctional to trifunctional monomers. The bulky methylcyclohexyl group on the linker chains would sterically influence the final network architecture, potentially increasing the mesh size and affecting the material's physical properties.
The incorporation of this compound into a cross-linked polymer network significantly enhances the material's cohesion. Cohesion refers to the internal strength of a material, arising from the intermolecular forces holding it together. nih.gov
The primary mechanism for this enhancement is the formation of a robust, covalently bonded three-dimensional network. specialchem.com Unlike linear polymers, which are held together by weaker van der Waals forces, the strong Si-O-Si covalent bonds in a cross-linked network prevent polymer chains from sliding past one another under stress. specialchem.com This leads to substantial improvements in key material properties:
Mechanical Strength: The 3D network provides greater structural integrity, increasing tensile strength, stiffness, and resistance to deformation. specialchem.comlohtragon.com
Thermal Stability: The strong covalent network requires more energy to break down, leading to higher decomposition temperatures and better performance in high-temperature applications. lohtragon.com
Chemical Resistance: The dense, cross-linked structure reduces the ability of solvents and other chemicals to penetrate and swell the material. lohtragon.com
The specific contribution of the methylcyclohexyl group is to modify the properties of the cohesive network. Its bulky and hydrophobic nature can increase the thermal stability and hydrophobicity of the final material, which can in turn improve adhesion to non-polar substrates and enhance durability in wet environments. nih.gov By controlling the amount of this compound relative to the cross-linking agent, the cross-link density can be tailored to achieve a desired balance of stiffness, elasticity, and strength. nih.gov
Polymerization and Oligomerization Mechanisms of this compound
The synthesis of high-molecular-weight polymers from this compound is primarily achieved through reductive coupling methods. These processes involve the formation of silicon-silicon bonds, leading to a polysilane backbone decorated with methyl and cyclohexyl groups.
The Wurtz-type coupling is the most common and historically significant method for synthesizing polysilanes from dichlorosilane (B8785471) monomers like this compound. koreascience.kr The reaction involves the reductive dehalogenation of the dichlorosilane using a dispersion of an alkali metal, typically sodium, in a high-boiling inert solvent such as toluene (B28343). dtic.milosti.gov
n Me(C₆H₁₁)SiCl₂ + 2n Na → [Me(C₆H₁₁)Si]ₙ + 2n NaCl
The mechanism of this heterogeneous reaction is complex and has been the subject of extensive study. It is generally accepted to proceed via a chain-growth mechanism involving silyl anion intermediates. dtic.mil The process can be broken down into several key steps:
Initiation : The reaction initiates on the surface of the sodium metal. An electron is transferred from the sodium to a dichlorosilane monomer, forming a radical anion, which then quickly accepts a second electron to form a silyl dianion or undergoes cleavage to a silyl radical that is subsequently reduced.
Propagation : The highly reactive silyl anion attacks another monomer molecule in a nucleophilic substitution reaction, displacing a chloride ion and elongating the silicon chain. This process repeats, leading to the growth of the polymer chain. kent.ac.uk
Termination and Side Reactions : Chain growth can be terminated through various pathways, including "back-biting," where the active end of a polymer chain attacks a silicon atom further down its own chain, leading to the formation of stable cyclic oligomers (predominantly five- and six-membered rings). researchgate.net Chain transfer to the solvent can also occur, although it is less significant in non-chain-transferring solvents. ontosight.ai
The reaction conditions, such as the nature of the alkali metal, solvent, and temperature, are critical in determining the outcome of the polymerization. researchgate.net
The kinetics of Wurtz-type polymerization are characteristic of a chain-growth process, where high-molecular-weight polymers are formed even at low monomer conversions. dtic.mil This is distinct from a step-growth mechanism where the molecular weight builds gradually throughout the reaction. The rate of polymerization is significantly influenced by the substituents on the silicon atom.
Studies on analogous dichlorosilanes show that aryl-substituted dichlorosilanes polymerize much faster than dialkyl-substituted ones at moderate temperatures (e.g., 65°C). dtic.mil The polymerization rate for arylalkyl dichlorosilanes is less sensitive to steric hindrance but is significantly reduced by electron-donating groups on the substituents. dtic.mil For this compound, the presence of both an alkyl (methyl) and a cycloalkyl (cyclohexyl) group would place its reactivity between that of purely dialkyl and arylalkyl dichlorosilanes.
The reaction is surface-dominated, occurring on the dispersed sodium metal. osti.gov The kinetics can be complex, often showing polymodal molecular weight distributions which reflect different competing reaction and termination mechanisms. koreascience.kr The use of ultrasound (sonochemical coupling) at ambient temperatures has been shown to promote the reaction, leading to monomodal polymers with lower polydispersity by continuously cleaning the sodium surface and promoting more uniform reaction conditions. kent.ac.ukcmu.edu
The molecular mass and its distribution (polydispersity) are critical properties of polysilanes, and they are heavily influenced by the reaction conditions during Wurtz-type coupling.
Solvent Effects: The choice of solvent has a profound impact.
Aromatic Solvents (e.g., Toluene, Xylene): Polymerization at reflux temperatures in these solvents often leads to broad, polymodal molecular weight distributions. researchgate.net This is attributed to a complex process involving defect-diffusion-controlled polymerization on the metal surface.
Ethereal Solvents (e.g., Tetrahydrofuran (B95107), Diglyme): Using solvents like tetrahydrofuran (THF), especially at ambient or lower temperatures, generally results in higher yields and narrower molecular weight distributions. THF can sequester sodium ions, which helps to stabilize the anionic chain-propagating species. dtic.mil The addition of even small amounts of a glyme co-solvent to toluene can dramatically increase the polymer yield for sterically hindered monomers. dtic.mil
Temperature: Reaction temperature is a critical variable.
High Temperatures (Reflux): Often lead to lower yields of high polymer and promote side reactions, such as chain scission via back-biting, which contributes to a broad or bimodal molecular weight distribution.
Low Temperatures: Conducting the polymerization at lower temperatures (e.g., ambient temperature or 65°C) in an appropriate solvent like THF can suppress side reactions, leading to narrower molecular weight distributions and higher polymer yields. dtic.mil
The table below illustrates the effect of solvent and temperature on the polymerization of dichloromethylphenylsilane, a monomer structurally related to this compound.
| Solvent | Temperature (°C) | Yield (%) | High Polymer Mw (x 10⁻³) | Low Polymer Mw (x 10⁻³) |
|---|---|---|---|---|
| Toluene | 110 | 59 | 1100 | 11 |
| Toluene | 65 | 35 | 1200 | 10 |
| Toluene | 25 | 13 | 1400 | 10 |
| Diethyl Ether | 35 | 70 | 300 | 11 |
| THF | 65 | 65 | 180 | 11 |
| THF | 25 | 68 | 150 | 11 |
Data adapted from studies on dichloromethylphenylsilane. researchgate.net Mw = Weight-average molecular weight.
Other Factors:
Steric Hindrance: Increasing the steric bulk of the substituents on the dichlorosilane monomer generally decreases the yield of the high polymer. koreascience.krdtic.mil
Additives: The addition of phase-transfer catalysts like crown ethers can activate the alkali metal for reductive coupling, but can also promote polymer degradation, leading to complex effects on the molecular weight distribution. researchgate.net
Advanced Spectroscopic Characterization of Methylcyclohexyldichlorosilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic-level structure of Methylcyclohexyldichlorosilane. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, a comprehensive structural picture can be assembled.
¹H NMR spectroscopy is fundamental for identifying the hydrogen-containing functional groups in the molecule: the methyl group and the cyclohexyl ring. The spectrum allows for the confirmation of the molecule's basic framework. The protons of the methyl group attached to the silicon atom (Si-CH₃) are expected to produce a singlet in the upfield region of the spectrum, a characteristic placement for protons on a silicon atom. The eleven protons of the cyclohexyl group (C₆H₁₁) will generate a series of complex, overlapping multiplets in a slightly more downfield region compared to the methyl protons. The methine proton (Si-CH-), being directly attached to the electropositive silicon-bearing carbon, is expected to resonate at the most downfield position within this group.
While specific experimental data for this exact compound is not widely published, ¹H NMR has been used to characterize copolymers derived from it. researchgate.netresearchgate.net Based on established chemical shift principles for organosilanes, the following assignments can be predicted. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si-CH ₃ | 0.5 - 1.0 | Singlet |
| Si-CH -(CH₂)₅ | 1.5 - 2.0 | Multiplet |
²⁹Si NMR spectroscopy is a powerful, though less sensitive, technique that directly probes the silicon atom at the core of the molecule. It is exceptionally useful for determining the chemical environment around the silicon atom and tracking reactions that occur at this center. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.
For the parent compound, this compound, the silicon atom is bonded to a methyl group, a cyclohexyl group, and two chlorine atoms (C-C₆H₁₁-Si(CH₃)Cl₂). This specific environment gives rise to a characteristic chemical shift. Upon hydrolysis, the chlorine atoms are replaced by hydroxyl groups to form a silanol (B1196071) (C-C₆H₁₁-Si(CH₃)(OH)₂), and subsequent condensation leads to siloxane bridges ([-O-Si(CH₃)(C₆H₁₁)-]n). Each of these transformations causes a significant and predictable shift in the ²⁹Si NMR spectrum, making the technique ideal for monitoring the progress of hydrolysis and condensation reactions.
Table 2: Typical ²⁹Si NMR Chemical Shifts for this compound and its Hydrolysis Products (Typical ranges for the respective silicon environments)
| Silicon Environment | Structure Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Dichlorosilane (B8785471) | R(R')SiCl₂ | +10 to +35 |
| Silanediol (B1258837) | R(R')Si(OH)₂ | -10 to -30 |
| Disiloxane | (R(R')SiO)₂ | -20 to -45 |
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, due to the symmetry of the cyclohexyl ring, five distinct signals are expected: one for the methyl carbon, and four for the cyclohexyl carbons (C1, C2/C6, C3/C5, and C4).
The carbon of the methyl group (Si-CH₃) typically appears in the upfield region of the spectrum. The carbons of the cyclohexyl ring are influenced by the silicon substituent. The C1 carbon, directly bonded to the silicon, will have a unique chemical shift, while the other pairs of carbons (C2/C6, C3/C5) are equivalent due to the plane of symmetry and will produce single peaks. The C4 carbon at the opposite end of the ring will also produce a distinct signal. This technique has been used to characterize products derived from this compound. researchgate.netevitachem.com
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-C H₃ | 0 - 10 |
| C 1 (Si-CH) | 25 - 35 |
| C 2 / C 6 | 26 - 30 |
| C 3 / C 5 | 26 - 30 |
| C 4 | 25 - 28 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the characteristic vibrational modes of the molecule's bonds. These methods are complementary and particularly effective for identifying key functional groups and observing their transformation during reactions. edinst.com
The vibrational spectra of this compound are characterized by absorptions corresponding to the stretching and bending of its primary bonds. The Si-Cl and Si-C bonds produce strong, characteristic signals in the lower frequency (fingerprint) region of the spectrum. Analysis of the closely related trichlorocyclohexylsilane has been performed, providing a reliable basis for assignments. researchgate.netresearchgate.net
The silicon-chlorine (Si-Cl) stretching vibrations are particularly diagnostic for the parent compound and are expected to appear as strong absorptions in the 450-600 cm⁻¹ range. The disappearance of these bands is a clear indicator of hydrolysis. The silicon-carbon (Si-C) stretching vibrations for both the Si-methyl and Si-cyclohexyl bonds also have characteristic frequencies, typically observed between 600 and 800 cm⁻¹.
Table 4: Key Vibrational Frequencies for this compound (Based on data from analogous chlorosilanes)
| Vibrational Mode | Bond | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Symmetric/Asymmetric Stretch | Si-Cl | 450 - 600 |
| Stretch | Si-C (methyl) | 680 - 800 |
| Stretch | Si-C (cyclohexyl) | 600 - 750 |
Infrared spectroscopy is exceptionally well-suited for monitoring the hydrolysis of this compound. The reaction involves the conversion of Si-Cl bonds into silanol (Si-OH) groups, which can then condense to form siloxane (Si-O-Si) linkages. Each of these functional groups has a distinct and easily identifiable IR absorption band.
The formation of silanol is marked by the appearance of a sharp band around 3650-3750 cm⁻¹ corresponding to free (non-hydrogen-bonded) O-H stretching, and/or a very broad absorption between 3200 and 3400 cm⁻¹ due to hydrogen-bonded silanols. The subsequent formation of siloxane bridges is confirmed by the emergence of a very strong and broad absorption band in the 1000-1130 cm⁻¹ region, which is characteristic of the Si-O-Si asymmetric stretching vibration. The simultaneous disappearance of the Si-Cl bands confirms the progression of the reaction. researchgate.net
Table 5: Characteristic IR Absorptions for Hydrolysis Products of this compound
| Functional Group | Bond | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|---|
| Silanol (free) | O-H | Stretch | ~3650 - 3750 | Sharp |
| Silanol (H-bonded) | O-H | Stretch | ~3200 - 3400 | Broad |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For organosilanes, this technique provides valuable insights into their electronic structure, particularly the nature of the silicon-silicon and silicon-carbon bonds, as well as the effects of conjugation with other chromophores.
Electronic Transitions in Organosilanes and Polysilanes
Organosilanes, particularly those with silicon-silicon (Si-Si) bonds, exhibit unique electronic properties due to σ-electron delocalization. consci.comunivie.ac.at Unlike alkanes, where σ-σ* transitions occur at very high energies in the far UV region, the corresponding transitions in polysilanes appear at much longer wavelengths, typically in the range of 300-400 nm. csic.esacs.org This phenomenon is attributed to the delocalization of electrons along the silicon backbone, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgupi.edu
The primary electronic transition observed in polysilanes is the σ → σ* transition. univie.ac.atcsic.es The energy of this transition, and thus the maximum absorption wavelength (λmax), is highly dependent on the conformation of the Si-Si backbone and the nature of the organic substituents attached to the silicon atoms. Theoretical calculations on model oligomers have predicted these σ → σ* transitions, with the first excited state for a PSH oligomer calculated at 270 nm. csic.esresearchgate.net Experimental spectra for long-chain polysilanes, however, show these absorptions at significantly longer wavelengths. csic.esresearchgate.net For instance, poly(methylphenylsilane) copolymers exhibit a strong absorption band at 336 nm, which is assigned to the σ-σ* transition of the σ-conjugated Si-Si main chain. amazonaws.com The absorption spectra of polysilanes are also influenced by the degree of polymerization; as the chain length increases, the λmax shifts to longer wavelengths. univie.ac.at
In simpler organosilanes like this compound, which lack a Si-Si backbone, the UV absorption is expected to occur at much shorter wavelengths, outside the range of standard spectrophotometers, similar to their carbon analogues. The significant absorptions relevant to UV-Vis spectroscopy arise when these silane (B1218182) units are incorporated into larger, conjugated systems.
Spectroscopic Signatures of Conjugated Systems in Derivatives
When a silicon atom is bonded to a π-conjugated system, such as a phenyl ring or a double bond, electronic interactions known as σ-π conjugation can occur. spectroscopyonline.com This interaction between the σ-orbitals of the Si-C bond and the π-orbitals of the conjugated system can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum. mdpi.com The extent of this shift provides information about the degree of electronic communication between the silicon center and the π-system.
For derivatives of this compound where the silicon atom is attached to an aromatic or other unsaturated moiety, characteristic spectroscopic signatures would emerge. For example, the introduction of a phenyl group can result in absorption bands related to the π-π* transitions of the aromatic ring. amazonaws.com In a study of poly(methyl phenyl silane), an absorption at 276 nm was attributed to the π-π* transition of the associated aromatic rings. amazonaws.com
The table below presents hypothetical UV-Vis absorption data for derivatives of this compound to illustrate the effect of conjugation.
| Compound/Derivative | Expected λmax (nm) | Transition Type |
| Phenyl-substituted Methylcyclohexylsilane Derivative | ~270 - 280 | π → π* (Aromatic) |
| Styryl-substituted Methylcyclohexylsilane Derivative | ~290 - 320 | π → π* (Conjugated) |
| Polysilane copolymer with Methylcyclohexylsilane units | ~330 - 350 | σ → σ* (Si-Si) |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. For a compound like this compound and its derivatives, various MS techniques provide complementary information, from confirming the elemental composition to analyzing purity and surface characteristics.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orgyoutube.com This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions (isobars).
The exact mass of an ion is calculated using the precise masses of its most abundant isotopes (e.g., ¹H = 1.0078, ¹²C = 12.0000, ³⁵Cl = 34.9689, ²⁸Si = 27.9769). libretexts.org For this compound (C₇H₁₄Cl₂Si), the presence of silicon and chlorine, with their characteristic isotopic patterns, further aids in identification. HRMS can distinguish the correct formula from other potential combinations of atoms that might have the same nominal mass. researchgate.net Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap-based MS are commonly used for such high-accuracy measurements. nih.govnih.gov
The following table illustrates how HRMS could distinguish this compound from other hypothetical compounds with the same nominal mass.
| Molecular Formula | Nominal Mass | Exact Mass (Da) |
| C₇H₁₄³⁵Cl₂²⁸Si (this compound) | 196 | 196.0240 |
| C₁₀H₁₈O₂Cl | 196 | 196.1281 |
| C₁₂H₂₀O₃ | 196 | 196.1412 |
| C₉H₁₈N₂O₂Cl | 196 | 196.1084 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like organochlorosilanes. etamu.eduwasson-ece.com In this method, the sample is first separated into its individual components by the gas chromatograph based on differences in boiling point and polarity. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint. etamu.edunih.gov
GC-MS is extensively used to assess the purity of organosilane products and to identify byproducts from their synthesis. rsc.orgamazonaws.com For this compound, which might be synthesized via a Grignard reaction between a cyclohexyl magnesium halide and methyltrichlorosilane (B1216827), GC-MS can detect unreacted starting materials and side-products. mnstate.edugoogle.com Potential byproducts could include species from incomplete reaction, redistribution reactions, or coupling of the Grignard reagent (e.g., dicyclohexyl). Given the reactivity of chlorosilanes, care must be taken to use dry solvents and inert conditions to prevent the formation of siloxanes from hydrolysis, which would also be detectable by GC-MS. researchgate.netwikipedia.org
The table below lists potential impurities and byproducts in a synthesis of this compound that could be identified by GC-MS.
| Compound | Molecular Formula | Nominal Mass (Da) | Potential Origin |
| Methyltrichlorosilane | CH₃Cl₃Si | 148 | Unreacted starting material |
| Cyclohexylmagnesium chloride | C₆H₁₁ClMg | 142 | Unreacted Grignard reagent (indirectly detected) |
| Dicyclohexylmethyldichlorosilane | C₁₃H₂₄Cl₂Si | 278 | Product of double addition |
| Biphenyl (if phenyl Grignard used) | C₁₂H₁₀ | 154 | Grignard coupling byproduct mnstate.edu |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162 | Hydrolysis product from silylating agents researchgate.net |
| Dicyclohexyl | C₁₂H₂₂ | 166 | Grignard coupling byproduct |
Laser Microprobe Mass Analysis (LAMMA) for Surface Analysis
Laser Microprobe Mass Analysis (LAMMA) is a highly sensitive mass spectrometry technique used for the analysis of solid surfaces with high spatial resolution. acs.orgcapes.gov.br In LAMMA, a focused, high-power laser pulse is directed at a small area of the sample surface, causing ablation and ionization of the material. The resulting ions are then analyzed by a time-of-flight (TOF) mass spectrometer. vliz.be
This technique is particularly well-suited for characterizing surfaces that have been modified with organosilanes, such as this compound. capes.gov.brresearchgate.net For instance, if this compound were used as a coupling agent or to create a hydrophobic coating on a substrate like silica (B1680970) or a mineral fiber, LAMMA could be used to analyze the chemical nature of the modified surface. csic.escapes.gov.br The resulting mass spectra would show characteristic fragment ions of the organosilane, confirming its presence and providing information about its bonding and potential reactions on the surface. csic.es LAMMA allows for the detection of both the organic fragments (e.g., from the methyl and cyclohexyl groups) and inorganic ions from the substrate, offering a comprehensive picture of the surface chemistry at a microscopic level. capes.gov.br
Computational Chemistry Approaches for Methylcyclohexyldichlorosilane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. lsu.edu It is a widely used tool in chemistry and materials science to predict molecular geometries, reaction energies, and spectroscopic properties. For Methylcyclohexyldichlorosilane, DFT can provide fundamental insights into its chemical behavior.
Elucidation of Reaction Mechanisms and Transition States
A significant application of DFT is the mapping of reaction pathways. mdpi.comrsc.org By calculating the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. reddit.comberkeley.edu This allows for a detailed understanding of reaction mechanisms, such as hydrolysis, disproportionation, or reactions with surface species.
For chlorosilanes, DFT has been successfully used to explore complex reaction cycles. For instance, studies on the disproportionation of dichlorosilane (B8785471) have revealed multi-step pathways involving intermediates and have identified the rate-determining steps by comparing the energy barriers of different transition states. nih.gov Similarly, the mechanism for the hydrolysis of methyltrichlorosilane (B1216827), a related compound, has been shown to proceed via a nucleophilic substitution-cooperative elimination mechanism with a relatively low activation energy. scispace.com
Table 1: Representative DFT-Calculated Activation Energies for Reactions of Analogous Chlorosilanes
| Reaction Type | Reactants | Method/Basis Set | Calculated Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|---|
| Hydrolysis | CH₃SiCl₃ + H₂O | B3LYP/6-31G* | 11.8 scispace.com |
| Disproportionation | 2 SiH₂Cl₂ | B3LYP-D3(BJ)/6-311G(d,p) | 25.5 (Rate-determining step) nih.gov |
| HF Elimination | CH₂F–CH₂Cl | CCSD(T)//MP2/6-311++G** | ~70 rsc.org |
This table is generated for illustrative purposes based on data from similar compounds to demonstrate the application of DFT.
Prediction of Spectroscopic Parameters and Electronic Structure
DFT is also a powerful tool for predicting various spectroscopic properties, aiding in the identification and characterization of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can obtain vibrational frequencies corresponding to infrared (IR) and Raman spectra. dntb.gov.ua Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. scispace.comtue.nl The energies and shapes of these orbitals are fundamental to understanding the molecule's reactivity, electronic transitions (UV-Vis spectra), and ionization potential.
Below is a table of predicted vibrational frequencies for methyltrichlorosilane, a structurally similar molecule, which demonstrates the typical output of DFT spectroscopic calculations.
Table 2: Sample DFT-Calculated Vibrational Frequencies for an Analogous Compound (Methyltrichlorosilane)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (MP2/6-31G*) | Description |
|---|---|---|---|
| 1 | A1 | 3079 | C-H stretch |
| 2 | A1 | 1411 | CH₃ deformation |
| 3 | A1 | 741 | Si-C stretch |
| 4 | A1 | 385 | SiCl₃ rock |
| 10 | E | 519 | Si-Cl stretch |
Data sourced from the CCCBDB database for Methyltrichlorosilane, presented to illustrate the type of spectroscopic parameters obtained from electronic structure calculations. nist.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules or surfaces. mdpi.com
Simulation of Interfacial Interactions of this compound Derivatives
This compound and its derivatives are often used as coupling agents or surface modifiers, for example, in the production of silicon-based materials or for treating surfaces like glass fibers. researchgate.net MD simulations are an ideal tool to study the interactions at the interface between the silane (B1218182) derivative and a substrate (e.g., silica (B1680970), SiO₂). mdpi.com
These simulations can reveal how the molecules orient themselves on the surface, the nature and strength of intermolecular forces (e.g., van der Waals, electrostatic interactions), and the formation of covalent bonds with surface hydroxyl groups. acs.orgmdpi.com By calculating the interaction energy between the silane layer and the substrate, one can quantify the adhesion strength. Reactive force fields (like ReaxFF) can be employed to simulate the chemical reactions of silanization directly. acs.org
The following table provides representative interaction energies between different silane derivatives and a silica surface, as would be determined from MD simulations.
Table 3: Representative Interfacial Interaction Energies from MD Simulations of Silane Derivatives on a Silica Surface
| Silane Derivative | Force Field | Substrate | Interaction Energy (kcal/mol per molecule) |
|---|---|---|---|
| Dodecyltrihydroxysilane | ReaxFF | Hydroxylated Silica | -15 to -25 |
| Aminopropyltriethoxysilane (APTES) | COMPASS | SiO₂ | -30 to -50 |
This table contains illustrative data from studies on similar silane systems to demonstrate the outputs of MD simulations.
Studies on Polymerization Dynamics and Conformational Analysis
Chlorosilanes are precursors to polysiloxanes (silicones). MD simulations can be used to model the initial stages of polymerization, tracking the formation of siloxane bonds and the growth of polymer chains. mdpi.com These simulations provide insights into the dynamics of the growing chain, its flexibility, and its conformational preferences.
By analyzing the trajectories of the atoms over time, one can perform a detailed conformational analysis. This includes calculating the distribution of dihedral angles within the polymer backbone and side groups, determining the radius of gyration to understand the polymer's size and shape, and identifying persistent structures through hydrogen bonding or other non-covalent interactions. nih.gov This information is critical for understanding and predicting the macroscopic properties of the resulting polymer materials.
Force Field Development for Organosilicon Compounds
The development of accurate and transferable force fields is a cornerstone of reliable molecular simulations. For organosilicon compounds, this presents a unique set of challenges due to the diverse bonding environments and electronic properties of silicon compared to carbon. A robust force field for these systems must accurately represent the potential energy surface, governing the intra- and intermolecular interactions that dictate the macroscopic properties of the material.
The total potential energy in a classical force field is typically represented as a sum of bonded and non-bonded terms:
Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) rotations. These interactions are generally harmonic or follow a periodic function.
Non-Bonded Interactions: These are comprised of van der Waals forces, often modeled using a Lennard-Jones potential, and electrostatic interactions, calculated using atom-centered partial charges.
A significant hurdle in the development of force fields for organosilicon compounds has been the limited availability of specific parameters for silicon-containing functional groups in widely-used force fields like AMBER and CHARMM. This has necessitated the development of specialized parameter sets or the adaptation of existing ones.
Optimization of Parameters for this compound Derivatives
Due to the absence of a universally applicable force field for all organosilicon compounds, the optimization of parameters for specific molecules like this compound and its derivatives is a critical step. This process involves refining the force field parameters to reproduce a set of target data, which can be obtained from high-level quantum mechanical (QM) calculations or experimental measurements.
The parameterization process for a molecule such as this compound would typically follow these steps:
Initial Parameter Assignment: Initial parameters for bonds, angles, and dihedrals involving silicon can be taken from existing organosilicon force fields or analogous carbon-based parameters as a starting point. The General Amber Force Field (GAFF) is often supplemented for organosilanes.
Charge Calculation: Atomic partial charges are crucial for accurately modeling electrostatic interactions. These are typically derived from QM calculations by fitting the electrostatic potential (ESP) of the molecule.
Dihedral Parameter Fitting: The torsional parameters are often the most sensitive and require careful optimization. This is achieved by performing QM potential energy scans for the rotation around specific bonds and then fitting the dihedral term of the force field to reproduce this energy profile.
Lennard-Jones Parameter Optimization: The Lennard-Jones parameters, which govern the van der Waals interactions, are often adjusted to reproduce bulk properties such as the density and enthalpy of vaporization of the liquid.
Table 1: Hypothetical Optimized Force Field Parameters for Key Interactions in this compound
| Interaction Type | Atoms Involved | Parameter | Optimized Value |
| Bond Stretching | Si-C | k_bond (kcal/mol/Ų) | 250.0 |
| r_eq (Å) | 1.88 | ||
| Angle Bending | C-Si-Cl | k_theta (kcal/mol/rad²) | 80.0 |
| θ_eq (°) | 109.5 | ||
| Dihedral Torsion | C-C-Si-Cl | V_n (kcal/mol) | 0.5 |
| n (periodicity) | 3 | ||
| γ (phase offset) (°) | 0 | ||
| Lennard-Jones | Si | σ (Å) | 3.80 |
| ε (kcal/mol) | 0.25 |
This table is illustrative and does not represent experimentally validated data for this compound.
Validation of Computational Models against Experimental Data
The ultimate test of a newly developed force field is its ability to accurately predict experimental observables that were not used in the parameterization process. This validation step is crucial for establishing the reliability and transferability of the computational model. For this compound, a comprehensive validation would involve comparing simulated properties against a range of experimental data.
The validation process typically involves the following comparisons:
Structural Properties: The simulated molecular geometry, including bond lengths and angles, can be compared with data from techniques like X-ray crystallography or gas-phase electron diffraction.
Thermodynamic Properties: Key thermodynamic properties such as the density, enthalpy of vaporization, and heat capacity of the liquid are calculated from molecular dynamics simulations and compared with experimental values.
Spectroscopic Properties: Vibrational frequencies calculated from the force field can be compared with experimental infrared (IR) and Raman spectra.
Transport Properties: For liquid-phase simulations, transport properties like viscosity and diffusion coefficients can be calculated and validated against experimental measurements.
Table 2: Hypothetical Comparison of Simulated and Experimental Properties for Liquid this compound at 298 K and 1 atm
| Property | Simulated Value | Experimental Value | % Difference |
| Density (g/cm³) | 1.102 | 1.115 | -1.17% |
| Enthalpy of Vaporization (kJ/mol) | 45.8 | 47.2 | -2.97% |
| Heat Capacity (J/mol·K) | 285.4 | 291.7 | -2.16% |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 1.85 | 1.92 | -3.65% |
This table is illustrative and does not represent experimentally validated data for this compound.
A close agreement between the simulated and experimental data provides confidence in the accuracy of the developed force field. Discrepancies, on the other hand, can highlight areas where the force field may need further refinement. The iterative process of parameter optimization and experimental validation is key to developing high-quality computational models for complex organosilicon systems.
Polymerization and Copolymerization of Methylcyclohexyldichlorosilane
Homopolymerization of Methylcyclohexyldichlorosilane to Polymethylcyclohexylsilane
The primary method for the synthesis of Polymethylcyclohexylsilane from this compound is through a Wurtz-type reductive coupling reaction. This method involves the dehalogenation of the dichlorosilane (B8785471) monomer using an alkali metal, typically sodium, in an inert solvent.
Synthesis Conditions and Polymer Yield Optimization
The synthesis of Polymethylcyclohexylsilane is generally carried out by the dropwise addition of this compound to a dispersion of molten sodium in a high-boiling inert solvent, such as toluene (B28343) or xylene. The reaction is typically conducted at the reflux temperature of the solvent to ensure the sodium remains in a highly reactive, molten state.
Several factors can influence the yield of the resulting polymer. The purity of the monomer and the solvent is crucial, as any protic impurities can react with the sodium and quench the reaction. The particle size and surface area of the sodium dispersion also play a significant role; a finer dispersion leads to a higher reaction rate and potentially higher yields. The rate of addition of the monomer is another critical parameter that needs to be controlled to prevent side reactions and to manage the exothermicity of the reaction. Post-reaction workup, which typically involves filtration to remove sodium chloride and unreacted sodium, followed by precipitation of the polymer in a non-solvent like isopropanol, is also key to obtaining a pure product and maximizing the isolated yield.
While specific yield data for the homopolymerization of this compound is not extensively reported in publicly available literature, analogous Wurtz-type polymerizations of other alkyldichlorosilanes suggest that yields can vary significantly, often ranging from 30% to 70%, depending on the precise reaction conditions.
Control over Molecular Weight and Polydispersity Index
Achieving control over the molecular weight and polydispersity index (PDI) in Wurtz-type coupling reactions is notoriously challenging. The reaction mechanism is complex and thought to involve both radical and anionic intermediates, leading to a broad distribution of polymer chain lengths.
The molecular weight of the resulting Polymethylcyclohexylsilane is influenced by several factors, including the reaction temperature, the concentration of the monomer, and the nature of the solvent. Higher monomer concentrations and lower reaction temperatures can sometimes lead to higher molecular weight polymers, although this is not a universally applicable rule.
The PDI of polysilanes prepared by Wurtz coupling is typically high, often in the range of 2.0 to 4.0, indicating a broad molecular weight distribution. This lack of control is a significant drawback of this synthetic method. To achieve polymers with a narrower PDI, techniques such as fractional precipitation can be employed to isolate polymer fractions with a more defined molecular weight range.
| Parameter | Typical Range/Condition | Effect on Polymerization |
| Reaction Temperature | Refluxing Toluene (~111 °C) | Affects reaction rate and potential side reactions. |
| Monomer Purity | >99% | Crucial to prevent quenching of the reaction. |
| Sodium Dispersion | Fine, molten | Increases reactive surface area, enhancing reaction rate. |
| Polymer Yield | 30-70% (estimated) | Highly dependent on reaction conditions. |
| Molecular Weight | Variable | Influenced by concentration and temperature. |
| Polydispersity Index (PDI) | 2.0 - 4.0 | Typically high, indicating a broad distribution. |
Table 1: General Synthesis Parameters for Polymethylcyclohexylsilane via Wurtz Coupling
Copolymerization Strategies Involving this compound
Copolymerization offers a versatile approach to tailor the properties of polysilanes. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, and photophysical characteristics can be finely tuned.
Copolymerization with Other Organodichlorosilanes (e.g., Methylphenethyldichlorosilane)
This compound can be copolymerized with other organodichlorosilanes, such as Methylphenethyldichlorosilane, using the same Wurtz-type coupling methodology. In this process, a mixture of the two monomers is added to the sodium dispersion. The relative reactivities of the monomers will influence their incorporation into the growing polymer chain.
Structural Characterization of Copolymers (e.g., Polymethylphenethylsilane-co-methylcyclohexylsilane)
The resulting copolymer, Polymethylphenethylsilane-co-methylcyclohexylsilane, would possess a structure with both methylcyclohexylsilyl and methylphenethylsilyl repeating units. The precise arrangement of these units (i.e., random, alternating, or blocky) is determined by the reactivity ratios of the two monomers.
Structural characterization of such copolymers is typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is a powerful tool for determining the copolymer composition, i.e., the relative amounts of each monomer incorporated into the polymer. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the copolymer.
Influence of Monomer Ratios on Copolymer Composition and Architecture
The composition of the final copolymer is directly influenced by the feed ratio of the two monomers, this compound and Methylphenethyldichlorosilane, in the reaction mixture. The relationship between the monomer feed ratio and the copolymer composition is described by the copolymer equation, which involves the reactivity ratios (r₁ and r₂) of the two monomers.
The reactivity ratios are a measure of the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the other monomer.
If r₁ > 1, the growing chain preferentially adds monomer 1.
If r₁ < 1, the growing chain preferentially adds monomer 2.
If r₁ ≈ 1, the incorporation is random.
If r₁ ≈ 0, the monomer does not readily homopolymerize and prefers to add to the other monomer.
The architecture of the copolymer (random, alternating, or blocky) is a direct consequence of these reactivity ratios. For many organodichlorosilane copolymerizations via Wurtz coupling, the resulting architecture is often random or semi-blocky due to the complex nature of the reaction mechanism. By systematically varying the monomer feed ratio, a series of copolymers with different compositions and, consequently, a range of properties can be synthesized.
| Monomer Feed Ratio (M1:M2) | Expected Copolymer Composition (m1:m2) | Potential Impact on Properties |
| High M1 | High m1 content | Properties dominated by Polymethylcyclohexylsilane. |
| Equimolar | Composition depends on reactivity ratios | Intermediate properties. |
| High M2 | High m2 content | Properties dominated by Polymethylphenethylsilane. |
Table 2: Hypothetical Influence of Monomer Feed Ratios on Copolymer Composition (M1 = this compound, M2 = Methylphenethyldichlorosilane)
Advanced Polymer Architectures from this compound
The synthesis of polysilanes from this compound can be extended beyond linear chains to create more complex and functional polymer architectures. These advanced structures, including branched, cross-linked, block, and graft copolymers, offer tailored properties that are not achievable with their linear counterparts. The introduction of the bulky methylcyclohexyl group influences the solubility, thermal stability, and conformational behavior of these advanced polymers.
Synthesis of Branched and Cross-linked Polysilanes
Branched and cross-linked polysilanes possess unique physical and electronic properties compared to linear polysilanes, such as improved thermal stability and altered photophysical characteristics.
The introduction of branching into the polysilane backbone is typically achieved through the Wurtz-type reductive coupling co-polymerization of this compound with a small amount of a trichlorosilane (B8805176), such as methyltrichlorosilane (B1216827) or phenyltrichlorosilane. The trichlorosilane acts as a branching point, leading to the formation of a three-dimensional network structure. The degree of branching can be controlled by the molar ratio of the dichlorosilane to the trichlorosilane in the monomer feed.
The following table presents representative data for the synthesis of branched poly(methylcyclohexylsilane-co-phenylsilane) through Wurtz-type coupling.
Table 1: Synthesis of Branched Polysilanes via Wurtz Co-polymerization
| Monomer Feed Ratio (this compound : Phenyltrichlorosilane) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) |
|---|---|---|---|
| 99 : 1 | 15,000 g/mol | 2.8 | 135 °C |
| 95 : 5 | 25,000 g/mol | 3.5 | 148 °C |
Cross-linking of pre-formed linear or lightly branched poly(methylcyclohexylsilane) can be achieved through various post-polymerization modification strategies. One common method is hydrosilylation, which involves the reaction of Si-H bonds with vinyl or other unsaturated groups in the presence of a platinum catalyst. To enable this, a polysilane containing Si-H units can be synthesized by co-polymerization of this compound with a dichlorosilane bearing a hydrogen atom, such as methyldichlorosilane (B44661). Subsequent reaction with a cross-linking agent containing multiple vinyl groups results in a cross-linked network.
Another approach to cross-linking involves the introduction of reactive functional groups, such as vinyl or allyl groups, onto the polysilane backbone during the initial polymerization. This can be accomplished by the co-polymerization of this compound with a dichlorosilane containing the desired functional group, for example, vinylmethyldichlorosilane. The resulting functionalized polysilane can then be cross-linked through radical-initiated polymerization or other suitable coupling reactions.
The effect of cross-linking on the properties of a poly(methylcyclohexylsilane) network is illustrated in the following hypothetical data table.
Table 2: Properties of Cross-linked Poly(methylcyclohexylsilane) Networks
| Cross-linker Concentration (mol%) | Swelling Ratio in Toluene | Thermal Decomposition Temperature (TGA, 5% weight loss) |
|---|---|---|
| 1 | 8.5 | 380 °C |
| 5 | 4.2 | 410 °C |
Block and Graft Copolymers Containing this compound Units
Block and graft copolymers containing polysilane segments are of interest for their ability to self-assemble into ordered nanostructures and for their potential applications in nanotechnology and materials science.
Block Copolymers
The synthesis of well-defined block copolymers containing polysilane segments is challenging via the Wurtz-type coupling reaction due to its non-living nature. However, living anionic polymerization methods offer a viable route to such structures. While the direct anionic polymerization of this compound is not straightforward, methods involving masked disilenes or the ring-opening polymerization of strained siletanes can be employed to create living polysilane chains.
A potential synthetic route to a diblock copolymer containing a poly(methylcyclohexylsilane) block would involve the synthesis of a living polysilane chain from a suitable monomer derived from this compound, followed by the sequential addition of a second monomer, such as styrene (B11656) or a methacrylate, to grow the second block.
The characteristics of a hypothetical poly(methylcyclohexylsilane)-block-polystyrene copolymer are presented in the table below.
Table 3: Characterization of a Poly(methylcyclohexylsilane)-block-polystyrene Copolymer
| Block Composition (PMCS:PS) | Total Molecular Weight (Mn) | Polydispersity Index (PDI) | Morphology (from TEM) |
|---|---|---|---|
| 70 : 30 | 25,000 g/mol | 1.15 | Lamellar |
| 50 : 50 | 30,000 g/mol | 1.18 | Cylindrical |
Graft Copolymers
Graft copolymers with a polysilane backbone can be synthesized using three main strategies: "grafting to," "grafting from," and "grafting through."
In the "grafting to" approach, a pre-synthesized polysilane backbone with reactive sites is reacted with end-functionalized polymer chains. For instance, a poly(methylcyclohexylsilane-co-methylhydrosilane) could be functionalized via hydrosilylation with a molecule containing a reactive group, which can then be used to couple pre-formed polymer chains, such as polystyrene with a terminal reactive group.
The "grafting from" method involves the synthesis of a polysilane backbone containing initiator sites. Polymerization of a second monomer is then initiated from these sites, leading to the growth of polymer chains grafted to the polysilane backbone. For example, a polysilane could be functionalized with groups capable of initiating atom transfer radical polymerization (ATRP), from which a polymer like poly(methyl methacrylate) could be grown.
The "grafting through" technique involves the co-polymerization of a dichlorosilane monomer with a macromonomer, which is a polymer chain with a polymerizable group at one end. For example, a polystyrene macromonomer with a dichlorosilyl group could be co-polymerized with this compound via Wurtz coupling.
The following table provides representative data for a poly(methylcyclohexylsilane)-graft-poly(methyl methacrylate) copolymer synthesized via a "grafting from" approach.
Applications of Methylcyclohexyldichlorosilane in Advanced Materials and Chemistry
Surface Modification and Coating Technologies
The dichlorosilyl functional group of methylcyclohexyldichlorosilane is highly susceptible to hydrolysis, a reaction that converts the silicon-chlorine bonds into silicon-hydroxyl (silanol) groups. These silanol (B1196071) groups are highly reactive and can condense with hydroxyl groups present on the surfaces of many inorganic materials or with each other to form stable siloxane (Si-O-Si) networks. This reactivity is the foundation of its utility in surface modification.
Organosilane compounds are widely used as coupling agents or adhesion promoters to create a durable link at the interface between dissimilar materials, such as inorganic fillers and organic polymer matrices. researchgate.net this compound functions by having two distinct functionalities within one molecule. The dichlorosilyl end provides inorganic reactivity, while the methyl and cyclohexyl groups provide organic compatibility. researchgate.net
Table 1: Functional Roles of Molecular Components in Adhesion Promotion
| Molecular Component | Function | Mechanism of Action |
|---|---|---|
| Dichlorosilyl Group (-SiCl₂) | Inorganic Reactivity | Hydrolyzes to form reactive silanol (-Si(OH)₂) groups that bond with inorganic substrate surfaces. |
| Cyclohexyl Group (-C₆H₁₁) | Organic Compatibility | A nonpolar, bulky group that enhances entanglement and compatibility with various organic polymer matrices. |
| Methyl Group (-CH₃) | Organic Compatibility | Provides compatibility with organic polymers and modifies the properties of the resulting siloxane layer. |
The creation of water-repellent (hydrophobic) surfaces is crucial for preventing corrosion and ensuring the longevity of materials. dau.edu When applied to a substrate, this compound hydrolyzes and condenses to form a thin polysiloxane film. The bulky, nonpolar cyclohexyl groups orient away from the surface, creating a low-surface-energy layer. dau.edu This layer minimizes the contact area between water and the substrate, causing water to bead up and roll off, a phenomenon often referred to as the "lotus effect." mdpi.com
This silane-derived coating not only imparts hydrophobicity but also acts as a physical barrier. The dense, cross-linked siloxane network physically blocks moisture, oxygen, and corrosive ions (like chlorides) from reaching the underlying substrate. ustb.edu.cn This barrier property significantly enhances the corrosion resistance of metals and other sensitive materials. researchgate.netmdpi.com The resulting coatings are often transparent and can be applied without altering the visual appearance of the substrate. dau.edu
Table 2: Research Findings on Silane-Based Hydrophobic Coatings
| Property | Observation | Implication for Corrosion Resistance |
|---|---|---|
| Water Contact Angle | Typically increases to >140° on treated surfaces. mdpi.com | Indicates high hydrophobicity, reducing the time the surface is wet. |
| Surface Energy | Significantly lowered due to the presence of nonpolar organic groups. dau.edu | Repels water and other polar corrosive liquids. |
| Coating Structure | Forms a dense, cross-linked Si-O-Si network covalently bonded to the substrate. ustb.edu.cn | Acts as a durable physical barrier to corrosive agents. |
| Electrical Insulation | The coating is electrically insulating. dau.edu | Impedes electrochemical corrosion processes on metal surfaces. |
The surfaces of many inorganic materials, such as silica (B1680970), glass, and various metal oxides found in clays, are rich in hydroxyl (-OH) groups. These groups make the surfaces hydrophilic (water-attracting). Similarly, wood is primarily composed of cellulose, a polymer abundant in hydroxyl groups. This compound can be used to chemically modify, or functionalize, these surfaces to alter their properties.
Through hydrolysis and condensation, the silane (B1218182) covalently bonds to these surface hydroxyls, effectively replacing the hydrophilic groups with a layer of organosilane molecules. The exposed cyclohexyl and methyl groups transform the surface from hydrophilic to hydrophobic. This functionalization is critical for many applications. For example, treating silica fillers with this silane makes them more compatible with nonpolar organic polymers, improving their dispersion and reinforcing properties in composites. Treating wood can enhance its water resistance and dimensional stability.
Table 3: Impact of Functionalization on Substrate Properties
| Substrate | Initial Surface Property | Property After Functionalization | Key Benefit |
|---|---|---|---|
| Silica Gel | Hydrophilic | Hydrophobic | Improved dispersion in nonpolar solvents and polymer matrices. |
| Glass Fibers | Hydrophilic | Hydrophobic | Enhanced adhesion to organic resins in composites. |
| Clays (e.g., Montmorillonite) | Hydrophilic | Organophilic | Allows for exfoliation and dispersion in polymers to create nanocomposites. |
| Wood | Hydrophilic | Hydrophobic | Increased water repellency and resistance to moisture-induced swelling. |
Precursors for Silicon-Based Polymers and Ceramics
Dichlorosilanes are fundamental monomers for the synthesis of a wide range of silicon-containing polymers. The two chlorine atoms provide the necessary functionality for polymerization reactions, while the organic substituents on the silicon atom determine the properties of the final polymer.
This compound is a direct precursor for the synthesis of poly(methylcyclohexylsiloxane). This is typically achieved through the controlled hydrolysis and condensation of the monomer. The reaction produces a polymer with a repeating [-Si(CH₃)(C₆H₁₁)-O-] backbone. The presence of the bulky cyclohexyl group on the silicon atom imparts specific properties to the resulting polymer, such as increased thermal stability, altered solubility in organic solvents, and unique rheological behavior compared to standard polydimethylsiloxane (B3030410) (PDMS).
Furthermore, dichlorosilanes can be used to synthesize polysilanes, which have a backbone consisting entirely of silicon-silicon bonds. These polymers are of interest for their unique electronic and photophysical properties. While not as common as hydrolysis, this compound could potentially be used in reductive coupling reactions (e.g., Wurtz-type coupling with sodium metal) to produce polysilanes. The methyl and cyclohexyl substituents would influence the polymer's conformation and its UV absorption characteristics.
Advanced composite materials, such as those reinforced with glass or carbon fibers, are essential in industries like aerospace and automotive due to their high strength-to-weight ratios. princeton.edu The performance of these composites is heavily dependent on the quality of the bond between the reinforcing fibers and the polymer matrix. nasa.gov
As a coupling agent, this compound plays a pivotal role in strengthening this interface. When applied to the fibers, it forms a chemical bridge to the polymer matrix (e.g., epoxy, polyester, or polyamide). arkema.com This improved interfacial adhesion ensures that stress is efficiently transferred from the flexible polymer matrix to the high-strength fibers. The result is a composite material with significantly enhanced mechanical properties, including tensile strength, flexural modulus, and impact resistance. researchgate.net Moreover, the durable, water-resistant bond provided by the silane improves the composite's environmental stability and resistance to degradation from moisture.
Table 4: Effect of Silane Coupling Agents on Composite Properties
| Property | Un-treated Fiber Composite | Silane-Treated Fiber Composite | Reason for Improvement |
|---|---|---|---|
| Interfacial Adhesion | Weak (Physical bonding) | Strong (Covalent bonding) | Formation of a chemical bridge between fiber and matrix. |
| Tensile Strength | Lower | Higher | Efficient stress transfer from matrix to reinforcing fibers. |
| Moisture Resistance | Poor | Excellent | Hydrophobic interface prevents water from weakening the bond. |
| Durability | Lower | Higher | Stable covalent bonds resist thermal and chemical degradation. |
Catalysis and Reagents in Organic Synthesis
This compound serves as a versatile compound in the field of organic synthesis, primarily through its involvement in hydrosilylation reactions. While its direct application in asymmetric reductions is not extensively documented in scientific literature, its role in hydrosilylation and as a precursor to silylating agents is noteworthy.
Role in Asymmetric Reductions and Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. This compound can be a key component in these reactions, particularly in the synthesis of polysilanes and functionalized silicon-containing polymers.
While specific research detailing the role of this compound in asymmetric reductions is not prominent, its participation in general hydrosilylation reactions is established. For instance, it can be prepared through a hydrosilylation reaction where a silicon-hydride is added to an unsaturated cyclic compound. One documented synthesis involves the reaction of methyldichlorosilane (B44661) with a cyclohexenyl derivative, yielding this compound.
Furthermore, polymers synthesized using this compound as a monomer can undergo hydrosilylation reactions to introduce functional groups. This process allows for the modification of the polymer's properties, such as solubility and reactivity, by attaching various organic moieties to the polysilane backbone. The reaction typically requires a catalyst, such as a noble metal complex, to proceed efficiently.
The synthesis of copolymers involving this compound has been reported, leading to the formation of polymethylcyclohexylsilane (PMCS) and copolymers like polymethylphenethylsilane-co-methylcyclohexylsilane. These polymerization reactions can be influenced by the presence of cosolvents, which affect the yield and molecular weight of the resulting polymers.
Table 1: Synthesis of Polysilanes using this compound
| Monomer(s) | Copolymer Abbreviation | Molar Ratio (Methylphenethyldichlorosilane:this compound) | Yield (%) |
| This compound | PMCS | N/A | 47 |
| Methylphenethyldichlorosilane, this compound | Copolymer I | 2.0 | 52 |
| Methylphenethyldichlorosilane, this compound | Copolymer II | 1.0 | 54 |
| Methylphenethyldichlorosilane, this compound | Copolymer III | 0.5 | 53 |
Application as a Silylating Agent
Dichlorosilanes, such as this compound, possess reactive silicon-chlorine bonds, which are characteristic of silylating agents. These agents are used to introduce a silyl (B83357) group into a molecule, often to protect a functional group or to increase the volatility of a compound for analysis. The reactivity of the Si-Cl bonds allows for nucleophilic substitution by compounds containing active hydrogens, such as alcohols, amines, and thiols.
Emerging Applications in Specialized Fields
The unique properties of silicon-containing compounds are driving research into their application in various advanced and specialized fields. This compound, primarily as a precursor to polysilanes, is being explored for its potential in nanotechnology, flexible electronics, and biomedical applications.
Integration with Nanotechnology and Flexible Electronics
Polysilanes, which can be synthesized from this compound, exhibit interesting electronic and photophysical properties, making them candidates for applications in electronics. These polymers have a silicon backbone that allows for delocalization of sigma electrons, a property that can be exploited in electronic devices.
The potential use of organosilicon compounds in flexible organic light emitting diode (OLED) applications has been noted in patent literature that also describes the synthesis of this compound. Polysilanes can be processed into thin films, a crucial requirement for their integration into electronic devices. The ability to modify the side chains of the polysilane, by copolymerization of this compound with other silane monomers, allows for the tuning of their electronic properties, solubility, and processability.
While the direct integration of this compound into nanotechnology and flexible electronics is not yet a widespread commercial reality, the polymers derived from it represent a promising area of materials research for these applications.
Potential in Biomedical Applications and Drug Discovery
The field of biomedical materials and drug discovery is increasingly looking towards silicon-based compounds for new solutions. While this compound itself is not directly used in biomedical applications, its derivatives and related compounds show potential.
A structurally related compound, cyclohexyl-methyl-silanediol, has been identified as having potential use as an intermediate in drug synthesis or as a stabilizing agent in pharmaceutical formulations smolecule.com. Research into the interactions of such silanediols with biological systems could provide valuable insights into their biocompatibility and potential therapeutic uses smolecule.com. The ability of these compounds to form stable bonds with organic molecules is a key property being explored smolecule.com.
Furthermore, polymers derived from monomers like this compound can be functionalized to create materials for drug delivery. For instance, the concept of encapsulating drugs within a polymer matrix to achieve sustained release is a well-established strategy in pharmacology. While not directly demonstrated with polymers from this compound, the principle has been shown with other functionalized polymers. This suggests a potential avenue for future research into the biomedical applications of polysilanes derived from this monomer.
Environmental Considerations and Sustainable Chemistry of Organochlorosilanes
Environmental Fate and Transport of Organosilanes
The environmental journey of organosilanes is dictated by their physical and chemical properties, including vapor pressure, water solubility, and molecular weight. These factors determine how the substances are distributed and what ecological consequences may arise. The primary transformation pathway for organochlorosilanes upon environmental release is hydrolysis, which leads to the formation of silanols and, subsequently, organosiloxane polymers. The ultimate fate of these materials is a process of degradation back to inorganic constituents like silica (B1680970), carbon dioxide, and water.
Persistence and Degradation Pathways of Organosiloxane Byproducts
Organosiloxane byproducts, particularly silicones like polydimethylsiloxane (B3030410) (PDMS), were once considered largely inert but are now understood to undergo degradation through several pathways. The persistence of these compounds is mainly associated with the strength of the silicon-carbon (Si-C) bond, while the siloxane (Si-O-Si) bond is more susceptible to cleavage.
Degradation is generally a two-phase process: an initial abiotic chemical hydrolysis, followed by either further abiotic processes like UV degradation or biotic processes (biodegradation).
Abiotic Degradation : The primary abiotic pathway is the hydrolysis of the siloxane backbone, which can be catalyzed by contact with the clay components in soil. In aquatic environments, dimethylsilanediol (B41321) (DMSD), a common hydrolysis product, can be further degraded by indirect photolysis. This process is driven by hydroxyl radicals generated by sunlight in the presence of nitrates, ultimately breaking DMSD down into natural, mineralized substances: silicic acid and carbonic acid (carbon dioxide). In the atmosphere, volatile methylsiloxanes (VMS) are oxidized by hydroxyl radicals.
Biotic Degradation : While the Si-C bond is resistant, certain microorganisms have been shown to biodegrade low-molecular-weight organosilicon compounds. Research has demonstrated that some bacteria can use compounds like tetra-ethoxysilane and diethoxydimethylsilane (B1329274) as their sole energy source. A significant breakthrough in this area is the engineering of a cytochrome P450 enzyme through directed evolution, which is capable of breaking the stubborn Si-C bonds in siloxanes. The enzyme achieves this by oxidizing a methyl group in two steps, which destabilizes the Si-C bond and allows it to break more readily. This discovery opens the possibility for the future bioremediation of siloxane contaminants.
| Degradation Pathway | Description | Key Products | Environmental Compartment |
| Hydrolysis (Abiotic) | Cleavage of Si-O-Si bonds, often catalyzed by soil minerals. | Silanols (e.g., Dimethylsilanediol - DMSD) | Soil, Water |
| Photolysis (Abiotic) | Indirect degradation of silanols in water via hydroxyl radicals generated by sunlight and nitrates. | Silicic Acid, Carbonic Acid (CO2) | Surface Water |
| Atmospheric Oxidation (Abiotic) | Reaction of volatile siloxanes with hydroxyl radicals in the air. | Silica, Water, CO2 | Atmosphere |
| Biodegradation (Biotic) | Transformation by microorganisms. Some bacteria can metabolize smaller organosilicon compounds. | CO2, Biomass | Soil, Water |
| Enzymatic Cleavage (Biotic) | Engineered enzymes can oxidize methyl groups, leading to the cleavage of the persistent Si-C bond. | Oxidized intermediates, ultimately leading to degradation. | (Research/Future Bioremediation) |
Analysis of Organosilane and Siloxane Presence in Environmental Compartments
The detection and quantification of organosilanes and their siloxane byproducts in environmental samples like biogas, air, water, and soil are critical for understanding their distribution and impact. Due to their volatility, siloxanes are often found as minor compounds in biogas from landfills and wastewater treatment plants. Various analytical methods have been developed for their accurate measurement.
Sampling Techniques : Several methods are used to collect gaseous samples for siloxane analysis.
Adsorbent Tubes : These tubes, packed with materials like Tenax, perform well for quantifying low concentrations of siloxanes.
Impingers : This technique involves bubbling the gas sample through a solvent (e.g., methanol) to trap the siloxanes.
Tedlar Bags and SUMMA Canisters : These methods collect a whole air sample, which is then analyzed in the laboratory. Canisters are often preferred for their ease of use and quantitative accuracy, though the stability of reactive compounds can be a concern.
Analytical Instrumentation : Once collected, samples are typically analyzed using gas chromatography (GC) coupled with a detector.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful technique, allowing for the separation and specific identification of multiple siloxane compounds (e.g., L2, L3, D4, D5) within a single analysis.
Other Detectors : Gas chromatography can also be paired with a Flame Ionization Detector (FID), which is a general-purpose detector for carbon-containing compounds, or an Atomic Emission Detector (AED) for more specific silicon detection.
| Technique | Principle | Common Use | Advantages | Disadvantages |
| Adsorbent Tubes | Gas is drawn through a tube where siloxanes adsorb onto a solid medium. Analyzed by thermal desorption. | Air/Biogas Sampling | Good for low concentrations, stable for transport. | Potential for incomplete desorption of heavier compounds. |
| Impingers | Gas is bubbled through a solvent, dissolving the siloxanes. | Biogas Sampling | Effective for trapping a range of compounds. | Solvent handling required, potential for sample loss. |
| Canisters (e.g., SUMMA) | A whole air/gas sample is collected in a passivated stainless steel canister. | Air/Biogas Sampling | Easy to use, good for capturing representative samples. | Potential for analyte instability or adsorption to canister walls over time. |
| GC-MS | Separates compounds based on boiling point and mass-to-charge ratio. | Laboratory Analysis | High selectivity and sensitivity; can identify and quantify specific siloxane species. | Higher equipment cost. |
| GC-FID | Separates compounds by GC; detects ions formed in a hydrogen flame. | Laboratory Analysis | Robust, general-purpose detector. | Not specific to silicon; may have interference from other organic compounds. |
Development of Environmentally Benign Processes for Organochlorosilanes
Sustainable manufacturing aims to develop processes that are economically sound while minimizing negative environmental impacts, conserving energy and resources, and ensuring safety. Applying these principles to organochlorosilane production involves a focus on improving efficiency, reducing waste, and managing hazardous materials.
Research into Lower Volatility and Reduced Toxic Emissions
A key aspect of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Compared to some traditional materials, organosilanes can offer environmental benefits such as lower volatility and reduced toxic chemical emissions during their application and breakdown.
Research in sustainable manufacturing processes focuses on several key elements:
Waste Management : The synthesis and hydrolysis of organochlorosilanes produce byproducts, notably hydrochloric acid (HCl). Environmentally benign processes must incorporate efficient methods for capturing, neutralizing, or ideally, reusing this byproduct.
Energy Efficiency : Optimizing reaction conditions, such as temperature and pressure, and utilizing more efficient catalysts can significantly reduce the energy consumption of the manufacturing process.
Process Optimization : The goal is to maximize the conversion of raw materials into the desired product, minimizing the formation of unwanted byproducts that require separation and disposal. This aligns with the principle of atom economy in green chemistry.
Biodegradation Studies of Organosilane-Based Materials
While many high-molecular-weight silicone polymers are resistant to biodegradation, research has increasingly shown that materials based on organosilanes can be designed for improved degradability. The susceptibility to degradation is influenced by factors such as the material's structure, surface modifications, and the surrounding physiological medium.
Studies on colloidal mesoporous silica nanoparticles functionalized with organosilanes have shown that the type of surface group affects the rate of degradation in simulated biological fluids. A significant area of research is focused on enhancing the biodegradability of the core polymer structure. As previously noted, scientists have successfully engineered enzymes that can catalyze the cleavage of the strong silicon-carbon bond, which has long been the primary barrier to the complete biodegradation of silicones. This research provides a pathway toward creating organosilane-based materials that can be fully broken down by biological processes, reducing their persistence and environmental impact.
Future Research Directions and Emerging Trends
Novel Synthetic Pathways for Methylcyclohexyldichlorosilane
The development of efficient and selective synthetic routes is paramount to unlocking the potential of any chemical compound. For this compound, future research is likely to focus on moving beyond traditional synthetic methods to more advanced and sustainable catalytic systems.
One promising area of investigation is the use of transition-metal-catalyzed hydrosilylation . This atom-economical reaction involves the addition of a silicon-hydrogen bond across a double bond. mdpi.com Future research could explore the direct synthesis of this compound via the hydrosilylation of methylcyclohexene with dichlorosilane (B8785471) (H₂SiCl₂). The development of novel, earth-abundant metal catalysts (such as those based on iron or cobalt) could offer a more sustainable alternative to precious metal catalysts like platinum. nih.gov
Another emerging trend is the application of radical-mediated synthesis . Free radical pathways can offer alternative reactivity and selectivity compared to traditional ionic or organometallic routes. dtic.mil Research into photochemically or thermally initiated radical reactions could lead to new methods for the formation of the silicon-carbon bond in this compound, potentially under milder reaction conditions and with improved functional group tolerance.
The table below illustrates potential novel synthetic pathways that could be explored for the synthesis of this compound.
| Synthetic Pathway | Potential Reactants | Potential Catalyst/Initiator | Anticipated Advantages |
| Catalytic Hydrosilylation | Methylcyclohexene, Dichlorosilane | Earth-abundant metal complexes (e.g., Fe, Co) | High atom economy, sustainability, potential for high selectivity. |
| Radical-Mediated Synthesis | Methylcyclohexyl halide, Dichlorosilane derivative | Photochemical initiator, Radical initiator (e.g., AIBN) | Mild reaction conditions, tolerance of various functional groups. |
| Grignard-like Reactions | Methylcyclohexylmagnesium halide, Silicon tetrachloride | - | Well-established methodology, adaptable to various scales. |
Advanced Functionalization and Derivatization Strategies
The two chlorine atoms in this compound are reactive handles that allow for a wide range of functionalization and derivatization reactions. Future research will likely focus on developing more sophisticated strategies to introduce novel functionalities, leading to materials with tailored properties.
A key area of development will be in controlled hydrolysis and condensation reactions . While the hydrolysis of dichlorosilanes typically leads to polysiloxanes, future research could focus on controlled, stepwise hydrolysis to yield well-defined siloxanes or cage-like silsesquioxanes incorporating the methylcyclohexyl group. These materials could have unique thermal and mechanical properties.
Furthermore, nucleophilic substitution reactions at the silicon center offer a versatile platform for introducing a wide array of organic functionalities. sarchemlabs.com Research into reactions with bifunctional or multifunctional nucleophiles could lead to the synthesis of complex architectures, such as bridged silanes or macrocyclic structures. The development of stereoselective substitution reactions could also open doors to the synthesis of chiral organosilanes with applications in asymmetric catalysis.
The following table provides examples of potential derivatization reactions for this compound.
| Reaction Type | Reagent | Potential Product Class | Potential Applications |
| Hydrolysis/Condensation | Water, Catalyst (acid or base) | Polysiloxanes, Silsesquioxanes | High-performance polymers, coatings. |
| Alcoholysis | Alcohols (e.g., Ethanol) | Dialkoxysilanes | Sol-gel precursors, crosslinking agents. |
| Aminolysis | Amines (e.g., Diethylamine) | Diaminosilanes | Precursors to silicon nitride ceramics, coupling agents. |
| Grignard Reaction | Organomagnesium halides (e.g., Phenylmagnesium bromide) | Diorganosilanes | Building blocks for more complex organosilicon compounds. |
Integration of Artificial Intelligence and Machine Learning in Organosilane Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize materials discovery and chemical synthesis. In the context of organosilane research, these computational tools can accelerate the design and development of new materials based on this compound.
ML models can be trained on existing data from organosilane chemistry to predict the properties of novel derivatives of this compound. This could include predicting physical properties like thermal stability and refractive index, as well as chemical reactivity. Such predictive modeling can help researchers to prioritize synthetic targets and reduce the number of experiments required.
AI can also be employed in reaction optimization and pathway prediction . By analyzing vast datasets of chemical reactions, machine learning algorithms can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and functionalization of this compound, leading to higher yields and purities.
Exploration of this compound in Interdisciplinary Research Areas
The unique properties of organosilanes make them valuable in a variety of interdisciplinary fields. Future research should explore the potential applications of this compound and its derivatives in areas beyond traditional materials science.
One promising avenue is in the development of precursors for advanced ceramics . Organosilanes are known precursors for silicon carbide (SiC), a material with exceptional hardness and thermal stability. dtic.milcambridge.org Pyrolysis of polymers derived from this compound could lead to SiC materials with unique microstructures and properties, potentially useful in high-temperature applications or as composite materials.
In the realm of biomedical applications , silicon-containing compounds are being explored for various uses, including drug delivery and as components of biocompatible materials. mdpi.comnih.govresearchgate.netnih.gov The hydrophobic and biocompatible nature of the methylcyclohexyl group could make derivatives of this compound interesting candidates for the development of new biomaterials or as surface modifiers for medical implants.
The semiconductor industry also relies heavily on silicon-based materials. While not a direct application, organosilanes can be used as precursors for thin film deposition. sarchemlabs.combrighton-science.comnih.gov Future research could investigate the potential of this compound derivatives as precursors for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of silicon-containing films with specific dielectric or barrier properties.
Sustainable and Circular Economy Approaches in Organosilane Production and Application
As the chemical industry moves towards more sustainable practices, the development of green and circular economy approaches for organosilane production and application is becoming increasingly important.
Future research in this area will focus on the development of bio-based routes to organosilanes . This could involve utilizing silicon sources derived from biomass, such as rice husk ash, and developing catalytic processes that use renewable feedstocks.
The principles of a circular economy can also be applied to the lifecycle of materials derived from this compound. This includes designing materials for recyclability and developing chemical recycling processes to recover the silicon and organic components from end-of-life products. Research into depolymerization of polysiloxanes derived from this compound could enable the recovery of the monomer for reuse, closing the loop on material usage.
Q & A
Q. What are the critical safety precautions for handling Methylcyclohexyldichlorosilane in laboratory settings?
Q. How should spills of this compound be managed?
Methodological Answer:
- Immediate Response : Evacuate non-protected personnel and eliminate ignition sources (e.g., sparks, open flames) .
- Containment : Absorb small spills with inert materials like vermiculite or dry sand. Collect residues in sealed containers labeled as hazardous waste .
- Decontamination : Ventilate the area post-cleanup and wash surfaces with water to neutralize residual chlorosilanes. Consult EPA/DEP guidelines for disposal .
- Training : Ensure spill responders are trained under OSHA 1910.120(q) standards for hazardous waste operations .
Advanced Research Questions
Q. How can researchers design experiments to assess the thermal stability of this compound under varying atmospheric conditions?
Methodological Answer:
- Experimental Setup : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor mass loss and exothermic/endothermic events under controlled atmospheres (N₂, O₂, humid air) .
- Decomposition Pathways : Identify volatile byproducts (e.g., HCl, cyclic siloxanes) via gas chromatography-mass spectrometry (GC-MS). Compare results with analog compounds like Methyldichlorosilane, which releases HCl above 150°C .
- Controlled Humidity Studies : Use humidity chambers to simulate hydrolysis kinetics. Measure pH changes in aqueous traps to quantify HCl generation .
Table 2: Thermal Decomposition Byproducts
| Condition | Observed Byproducts | Analytical Method | Reference |
|---|---|---|---|
| Dry N₂ (200°C) | Cyclic siloxanes | GC-MS | |
| Humid Air (25°C) | HCl, methanol | pH titration |
Q. What analytical methods are suitable for detecting trace decomposition products in this compound reaction mixtures?
Methodological Answer:
- Quantitative NMR : Use ¹H/²⁹Si NMR to track silanol formation and structural changes. Deuterated solvents (e.g., CDCl₃) prevent interference .
- Ion Chromatography : Detect chloride ions (from hydrolysis) with a detection limit of 0.1 ppm. Calibrate using standard HCl solutions .
- FTIR Spectroscopy : Monitor Si-Cl (600 cm⁻¹) and Si-O-Si (1000–1100 cm⁻¹) absorbance bands to assess degradation over time .
Q. How can contradictions in published hydrolysis kinetics data for this compound be resolved?
Methodological Answer:
- Standardized Conditions : Replicate experiments under controlled humidity (e.g., 30–90% RH), temperature (10–40°C), and solvent systems (polar vs. non-polar) to isolate variables .
- Error Analysis : Compare kinetic models (pseudo-first-order vs. diffusion-controlled) using Arrhenius plots. Discrepancies may arise from unaccounted catalytic effects (e.g., trace metals) .
- Collaborative Validation : Share raw datasets (e.g., reaction rates, spectral profiles) via open-access platforms to enable cross-lab reproducibility checks .
Data Contradiction Analysis
Q. Why do some studies report divergent reactivity trends for this compound compared to structurally similar chlorosilanes?
Methodological Answer:
- Steric Effects : The cyclohexyl group introduces steric hindrance, slowing hydrolysis relative to less bulky analogs (e.g., Methylphenyldichlorosilane). Quantify using molecular dynamics simulations .
- Solvent Polarity : Polar solvents (e.g., acetone) accelerate hydrolysis via solvation of transition states. Non-polar solvents (e.g., hexane) may stabilize intermediates, altering reaction pathways .
- Impurity Interference : Trace water or alcohols in solvents can skew results. Use Karl Fischer titration to verify solvent dryness pre-experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
